l-Alanine, N-pivaloyl-, methyl ester
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Overview
Description
L-Alanine, N-pivaloyl-, methyl ester is a chemical compound with the formula C9H17NO3 and a molecular weight of 187.2362 . It is often used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of l-Alanine, N-pivaloyl-, methyl ester involves the pivaloylation of alcohols. This process can be catalyzed by various reagents such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), phosphoric acid (H3PO4), and Bi(OTf)3 . The reaction can be carried out under solvent-free conditions, offering short reaction times, high yields, and simple workup .Molecular Structure Analysis
The molecular structure of l-Alanine, N-pivaloyl-, methyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3, (H,10,12) . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving l-Alanine, N-pivaloyl-, methyl ester are diverse. For instance, acyloxymethyl radicals that add to imines can be generated from the corresponding iodomethyl esters by the action of dimethylzinc or triethylborane . A facile hydrolysis of the acyloxy moiety of the adducts gives the corresponding amino alcohols in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of l-Alanine, N-pivaloyl-, methyl ester include a molecular weight of 187.2362 and a molecular formula of C9H17NO3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Hydrolysis and Acyl Migration Studies
L-Alanine derivatives, such as L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine, have been studied for their unique chemical properties, including hydrolysis and acyl migration. These compounds have shown potential for producing long-lasting plasma levels of L-dopa after oral dosing due to their stability in the intestine, which may be critical for certain medical applications (Ihara et al., 1990).
Elastase Substrate Studies
N-benzoyl-L-alanine methyl ester has been identified as an excellent substrate for elastase, an enzyme with significant biological implications. Studies have shown that the activity of elastase towards this substrate is unaffected by pH changes and acetylation of the enzyme's N-terminal group (Kaplan & Dugas, 1969).
Polymer Research
L-Alanine derivatives have been utilized in polymer research. For instance, methacryloyl-D-alanine methyl ester and its L-isomer were polymerized to investigate the effects of optical isomerism on the swelling of homopolymer hydrogels, which respond to temperature changes (Yoshida et al., 1991).
Antibacterial Activity
Certain N-acylalanine methyl esters, derived from marine bacteria, have been found to possess moderate antibacterial activity against various microorganisms. These compounds, such as N-16-hydroxyhexadec-9-enoyl-l-alanine methyl ester, demonstrate potential for developing new antibacterial agents (Bruns et al., 2017).
Meteorite Analysis
L-Alanine methyl esters have been identified in meteorites, suggesting their potential role in the origin of terrestrial homochirality. The presence of L-enantiomer excesses in these compounds hints at the complex organic chemistry of extraterrestrial bodies (Pizzarello & Cronin, 2000).
Polymer Synthesis
Novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine propargyl ester, have been synthesized and polymerized, revealing important information about the properties of the formed polymers, which could have various applications (Gao et al., 2003).
Anti-Corrosive Applications
L-Alanine methyl ester nitrate ionic liquid has shown promising results as an anti-corrosive agent for mild steel in acidic environments. Its effectiveness increases with concentration and temperature, highlighting its potential in industrial applications (Aslam et al., 2021).
properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZHOXNCVOSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-Alanine, N-pivaloyl-, methyl ester |
Citations
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